molecular formula C7H3Br3O B12330826 2,3,6-Tribromobenzaldehyde CAS No. 477534-87-5

2,3,6-Tribromobenzaldehyde

Cat. No.: B12330826
CAS No.: 477534-87-5
M. Wt: 342.81 g/mol
InChI Key: HOAQTUNKNNDBPJ-UHFFFAOYSA-N
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Description

2,3,6-Tribromobenzaldehyde is a specialized brominated benzaldehyde that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. This compound features an aldehyde group and three bromine atoms on the aromatic ring, making it a valuable substrate for further functionalization through cross-coupling reactions, nucleophilic additions, and condensation reactions. Its structural motif is commonly explored in the development of pharmaceutical intermediates, particularly for constructing complex molecules with potential biological activity. Researchers utilize this scaffold in the synthesis of active compounds, as related dibromo-substituted benzaldehydes are known key intermediates in the production of drugs such as the bronchodilator ambroxol . The presence of multiple bromine atoms allows for selective, step-wise substitution, enabling the creation of diverse chemical libraries for screening. As a building block, it is instrumental in material science for the preparation of organic ligands and functional polymers. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

477534-87-5

Molecular Formula

C7H3Br3O

Molecular Weight

342.81 g/mol

IUPAC Name

2,3,6-tribromobenzaldehyde

InChI

InChI=1S/C7H3Br3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H

InChI Key

HOAQTUNKNNDBPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)C=O)Br)Br

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Steric Hindrance in 2,6-Disubstituted Benzaldehydes: Conformational Effects, Reactivity, and Analytical Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution pattern of an aromatic ring is a cornerstone of molecular design, profoundly influencing the electronic and steric properties of attached functional groups. In the case of 2,6-disubstituted benzaldehydes, the presence of bulky ortho substituents introduces significant steric hindrance that fundamentally alters the molecule's behavior. This guide provides an in-depth technical examination of this phenomenon, moving beyond simple definitions to explore the causality behind the observed effects. We will dissect the conformational consequences of forcing the formyl group out of the aromatic plane, the resulting modulation of carbonyl reactivity, and the key analytical techniques required for characterization. This document serves as a resource for professionals seeking to understand, predict, and strategically leverage the effects of steric hindrance in this important class of chemical compounds, particularly in the context of synthetic chemistry and drug discovery.

The Foundational Principle: Steric Hindrance in Ortho-Substituted Aromatic Systems

Steric hindrance refers to the spatial arrangement of atoms or groups that impedes chemical reactions or forces a molecule into a specific conformation.[1] While a common concept, its manifestation in 2,6-disubstituted aromatic rings is particularly impactful. The benzene ring itself is planar, and in unsubstituted benzaldehyde, the formyl group (-CHO) is coplanar with the ring to maximize π-orbital overlap and resonance stabilization. The introduction of substituents at both ortho positions (C2 and C6) creates a "steric clash" with the aldehyde group, preventing this coplanarity. This forces the C(aryl)-CHO bond to rotate, physically twisting the aldehyde out of the plane of the aromatic ring. This fundamental conformational change is the origin of the unique properties of these molecules.

Conformational Analysis: The Consequences of a Non-Planar Aldehyde

The primary consequence of 2,6-disubstitution is the disruption of conjugation between the aldehyde's π-system and the aromatic ring. This occurs because the p-orbital of the carbonyl carbon can no longer effectively overlap with the π-system of the benzene ring.

2.1. Impact on Bond Rotation and Electronic Effects

In an unhindered benzaldehyde, there is a significant energy barrier to rotation around the C(aryl)-CHO bond due to the stability of the planar, conjugated conformation. In a 2,6-disubstituted analog, this energetic landscape is inverted. The most stable conformation is one where the aldehyde group is twisted out of the plane to minimize steric repulsion with the ortho substituents. The degree of this twist, quantified by the dihedral angle (θ), is directly proportional to the size of the ortho groups.

This loss of planarity has two major electronic consequences:

  • Reduced Resonance: The electron-withdrawing resonance effect of the aldehyde group is significantly diminished. The carbonyl group can no longer effectively delocalize the ring's π-electrons.

  • Dominance of Inductive Effects: The electron-withdrawing inductive effect of the carbonyl oxygen remains, influencing the aromatic ring through the sigma bond framework.

Caption: Planar vs. Non-Planar Conformation of Benzaldehydes.

2.2. Quantitative Conformational Data

The extent of the aldehyde group's rotation can be precisely measured using X-ray crystallography or estimated via computational modeling. The table below summarizes typical dihedral angles for various ortho substituents.

Substituent (R) at C2 and C6van der Waals Radius (Å)Typical C6-C1-C(O)-H Dihedral Angle (θ)Reference
-H1.20~0°(General Knowledge)
-F1.4710-20°[2]
-Cl1.7530-50°
-CH₃2.0040-60°(Typical values)
-OCH₃(O: 1.52, CH₃: 2.00)45-70°

Note: Actual angles may vary based on crystal packing forces and the presence of other substituents.

Modulated Reactivity at the Carbonyl Carbon

The steric and electronic changes induced by 2,6-disubstitution have a dramatic impact on the reactivity of the aldehyde. The carbonyl carbon in an aldehyde is electrophilic and is the primary site for nucleophilic attack.[3]

3.1. Shielding the Electrophilic Center

The most direct consequence of the ortho substituents is the physical blocking of the carbonyl carbon. Nucleophiles must approach this carbon at a specific angle (the Bürgi-Dunitz angle, ~107°), and bulky ortho groups can severely restrict this trajectory.[4] This steric hindrance dramatically reduces the rate of nucleophilic addition reactions.[5]

G cluster_0 Unhindered Nucleophilic Attack cluster_1 Sterically Hindered Nucleophilic Attack Benzaldehyde Benzaldehyde (Planar) Carbonyl_C Electrophilic Carbonyl Carbon Benzaldehyde->Carbonyl_C Nucleophile1 Nu⁻ Nucleophile1->Carbonyl_C Unimpeded Trajectory (Fast Reaction) Subst_Benzaldehyde 2,6-Disubstituted Benzaldehyde Carbonyl_C_Hindered Shielded Carbonyl Carbon Subst_Benzaldehyde->Carbonyl_C_Hindered Ortho_R1 R Carbonyl_C_Hindered->Ortho_R1 Steric Shield Ortho_R2 R Carbonyl_C_Hindered->Ortho_R2 Steric Shield Nucleophile2 Nu⁻ Nucleophile2->Carbonyl_C_Hindered Restricted Trajectory (Slow/No Reaction)

Caption: Steric hindrance shields the carbonyl carbon from nucleophilic attack.

3.2. Case Study: The Cannizzaro Reaction

The Cannizzaro reaction is a characteristic disproportionation of aldehydes that lack α-hydrogens, proceeding in the presence of a strong base.[6] One molecule is reduced to an alcohol, and the other is oxidized to a carboxylic acid.[7] While 2,6-disubstituted benzaldehydes are suitable substrates (as they lack α-hydrogens), their reactivity can be altered. The initial nucleophilic attack by hydroxide is often the rate-limiting step and is subject to the same steric hindrance described above. In some highly hindered cases, such as with 2,6-dichlorobenzaldehyde, alternative pathways like deformylation to yield the corresponding benzene derivative have been observed.[8]

Spectroscopic and Crystallographic Characterization

A multi-technique approach is essential for fully characterizing these molecules.

4.1. NMR Spectroscopy

  • ¹H NMR: The aldehydic proton remains a highly deshielded singlet, typically found between δ 9.5-10.0 ppm.[9] Its precise chemical shift can be subtly influenced by the non-planar conformation and the electronic nature of the ortho groups.[10]

  • ¹³C NMR: The carbonyl carbon signal is highly diagnostic, appearing far downfield between δ 190-205 ppm.[9][11] The chemical shifts of the aromatic carbons can also provide insight into the altered electronic distribution caused by the loss of conjugation.

4.2. Infrared (IR) Spectroscopy

The C=O stretching frequency (νCO) is an excellent probe for conjugation.

  • In conjugated systems like unsubstituted benzaldehyde, the C=O bond has more single-bond character, weakening it and lowering its stretching frequency to ~1703 cm⁻¹.

  • In non-planar 2,6-disubstituted systems, the loss of conjugation results in a C=O bond with more double-bond character. This stronger bond vibrates at a higher frequency, typically shifting the νCO band to >1710 cm⁻¹.[12]

4.3. X-Ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure.[13] It provides unambiguous proof of the non-planar conformation and allows for precise measurement of bond lengths, bond angles, and the critical C-C-C=O dihedral angle that quantifies the degree of steric hindrance.[14]

Protocol: Growing Crystals for X-Ray Diffraction

This protocol outlines a general self-validating system for obtaining single crystals suitable for analysis.

  • Purification (Trustworthiness Pillar): Start with the highest purity material possible. Run the compound through a silica gel plug, eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), to remove baseline impurities that can inhibit crystallization. Confirm purity (>99%) by ¹H NMR.

  • Solvent Screening: In parallel, dissolve small amounts (~5-10 mg) of the purified compound in various solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene) in separate small vials. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but fully soluble upon gentle heating.

  • Slow Evaporation: Cover the vials from the successful screen with parafilm. Pierce the parafilm with a needle 1-3 times. Place the vials in a vibration-free location. Allow the solvent to evaporate slowly over several days to weeks. Good crystals are often clear and have well-defined facets.

  • Vapor Diffusion (Alternative Method):

    • Step 4a: Dissolve the compound in a small amount of a relatively low-boiling-point, good solvent (e.g., dichloromethane).

    • Step 4b: Place this vial, uncapped, inside a larger, sealed jar containing a higher-boiling-point, poor solvent (the "anti-solvent," e.g., hexane or pentane).

    • Step 4c: Over time, the anti-solvent vapor will slowly diffuse into the inner vial, gradually decreasing the solubility of the compound and promoting the slow growth of single crystals.

  • Crystal Harvesting and Analysis: Carefully remove a suitable crystal with a loop and mount it on the diffractometer for analysis.

G cluster_methods Step 3: Crystallization Methods start Start: Purified Compound purify Step 1: Final Purification (Silica Plug) start->purify nmr_check QC Check: ¹H NMR (>99%) purify->nmr_check nmr_check->purify Fail solvent_screen Step 2: Solvent Screening (Find sparingly soluble system) nmr_check->solvent_screen Pass slow_evap Method A: Slow Evaporation solvent_screen->slow_evap vapor_diff Method B: Vapor Diffusion solvent_screen->vapor_diff harvest Step 4: Harvest Crystal (Select clear, well-formed crystal) slow_evap->harvest vapor_diff->harvest xray Step 5: X-Ray Diffraction Analysis harvest->xray end End: 3D Structure & Dihedral Angle xray->end

Caption: Experimental workflow for obtaining a single crystal for X-ray analysis.

Synthetic Strategies and Considerations

The synthesis of these sterically encumbered molecules requires careful planning.

5.1. Common Synthetic Routes

Two prevalent methods for preparing 2,6-disubstituted benzaldehydes are:

  • Oxidation of Benzyl Alcohols: The corresponding 2,6-disubstituted benzyl alcohol is oxidized using reagents like pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions.

  • Hydrolysis of Benzylidene Halides: Starting from a 2,6-disubstituted toluene, free-radical halogenation of the methyl group yields a dihalomethyl intermediate (e.g., 2,6-dichlorobenzyl dichloride), which is then hydrolyzed under acidic or catalyzed conditions to the aldehyde.[15][16]

Protocol: Synthesis of 2,6-Dichlorobenzaldehyde via Hydrolysis

This protocol is adapted from established industrial methods and demonstrates a self-validating system.[15][16]

  • Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 2,6-dichlorobenzyl dichloride (1.0 eq), an acidic solvent such as formic acid (5-10 volumes), and a catalytic amount of zinc chloride (0.05 eq).

  • Hydrolysis: Heat the mixture to reflux (typically 100-110°C). Slowly add water (1.1 eq) dropwise via the dropping funnel over 30 minutes. The reaction is often biphasic initially.

  • Monitoring (Trustworthiness Pillar): Monitor the reaction progress by taking small aliquots every hour and analyzing by GC-MS or TLC. The disappearance of the starting material spot/peak and the appearance of the product spot/peak indicates conversion. The reaction is complete when the starting material is <1%.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize the acid) until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2,6-dichlorobenzaldehyde.

  • Purification and Validation: Purify the crude product by vacuum distillation or recrystallization. Validate the final product's identity and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the data to literature values.

Relevance in Medicinal Chemistry and Drug Development

The principles of steric hindrance in 2,6-disubstituted aromatic rings are not merely academic; they are a powerful tool in modern drug design.[17]

  • Conformational Locking: By introducing ortho substituents, medicinal chemists can lock a pendant group into a specific, non-planar orientation. This can enforce a bioactive conformation required for binding to a protein target.

  • Improving Metabolic Stability: The ortho positions of a benzene ring are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing bulky, non-metabolizable groups (like chloro or methyl) at these positions sterically blocks the enzyme's access, preventing metabolic degradation and increasing the drug's half-life.[18]

  • Modulating Potency and Selectivity: By controlling the three-dimensional shape of a molecule, designers can fine-tune its fit within a receptor's binding pocket, enhancing potency and improving selectivity against off-target proteins.

Conclusion

Steric hindrance in 2,6-disubstituted benzaldehydes is a multifaceted phenomenon with profound and predictable consequences. The forced non-planar conformation of the aldehyde group disrupts electronic conjugation, shields the electrophilic carbonyl carbon, and fundamentally alters the molecule's reactivity profile. Understanding these principles allows researchers to interpret spectroscopic data, design robust synthetic routes, and strategically employ this substitution pattern as a design element in materials science and medicinal chemistry. The interplay between steric bulk, conformational restriction, and electronic perturbation makes this class of compounds a rich area for continued study and application.

References

  • Preparation method of 2, 6-dichlorobenzaldehyde.
  • Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis.
  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PMC.
  • Cannizzaro Reaction Mechanism. YouTube.
  • Synthesis of 2,6-disubstituted tetrahydroazulene deriv
  • Benzaldehyde | C6H5CHO | CID 240. PubChem - NIH.
  • How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes? Reddit.
  • Cannizzaro Reaction. Source unavailable.
  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and l
  • Computational Studies of Chiral Hydroxyl Carboxylic Acids: The Allylboration of Aldehydes.
  • N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evalu
  • Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy.
  • Cannizzaro reaction. Wikipedia.
  • Crystallographic and spectroscopic characteriz
  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
  • Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles.
  • Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Indian Academy of Sciences.
  • Sterically Hindered 2‐(2'‐Hydroxyphenyl)benzoxazole (HBO) Emitters: Synthesis, Spectroscopic Studies, and Theoretical Calculations.
  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
  • Optimization, First order hyper-polarizibility studies of o, m and p-Chloro Benzaldehydes by using DFT studies. Sciforum.
  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.
  • 19.
  • Synthetic applications of the Cannizzaro reaction. Beilstein Journals.
  • Copper-Catalyzed Dearomative Cyclopropanation of Benzofurans with Diynes via Vinyl C
  • Hydrocarbon-Involved Sulfoxide Deoxygenation via Bifunctional Iron-Enabled Electron Buffering and Ligand-to-Metal Charge Transfer.
  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
  • Aldehyde. Wikipedia.
  • Computational investigation on stereochemistry in titanium-salicylaldehydes-catalyzed cyan
  • Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. PubMed.
  • 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. YouTube.
  • Electronic Supplementary Inform
  • 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
  • Explain Cannizzaro's reaction with the help of benzaldehyde. Shaalaa.com.
  • Molecular and Crystal Structure of the Condensation Product of 2-(7-Bromo-2-Oxo-5-Phenyl-3H-1,4-Benzdiazepin-1-Yl)Acetohydrazide (Gidazepam) with Salicylic Aldehyde.
  • Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz...
  • Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Enzymatic Hydrolysis of Lignocellulosic Biomass: Structural Features, Process Aspects, Kinetics, and Comput
  • Regio- and Enantioselective Intermolecular Carbo-halogenation of Alkenes via Nickel/N-Heterocyclic Carbene C
  • X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm... Doc Brown's Chemistry.
  • LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. YouTube.

Sources

Methodological & Application

Application Note: A Validated Protocol for the Selective Synthesis of 2,3,6-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of 2,3,6-tribromobenzaldehyde from 2,3,6-tribromotoluene. The described two-step protocol employs a selective free-radical benzylic bromination followed by hydrolysis. This method is designed to be a reliable and reproducible process for researchers in organic synthesis, medicinal chemistry, and materials science. We elaborate on the underlying chemical principles, provide a step-by-step experimental procedure, and detail the necessary validation and safety protocols to ensure a high-purity final product.

Introduction and Scientific Rationale

Substituted benzaldehydes are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The precise installation of an aldehyde functionality onto a heavily substituted aromatic ring, such as the tribrominated scaffold of 2,3,6-tribromotoluene, presents a significant synthetic challenge. Direct oxidation methods often lack selectivity or require harsh conditions that are incompatible with the existing halogen substituents.

The chosen synthetic strategy circumvents these issues by employing a two-step sequence:

  • Benzylic Bromination: A selective free-radical bromination at the benzylic methyl group. This is achieved through the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as a bromine source under radical initiation conditions. This method is highly selective for the benzylic position, leaving the aromatic ring untouched.[1]

  • Hydrolysis: The resulting geminal dibromomethyl intermediate (2,3,6-tribromobenzal bromide) is then hydrolyzed to the desired aldehyde. This transformation is a standard and efficient method for converting benzylic halides to carbonyl compounds.[2]

This approach offers high selectivity and generally good yields, making it a superior choice for this specific transformation.

Reaction Principles and Mechanism

The overall synthesis proceeds as depicted below:

G cluster_start 2,3,6-Tribromotoluene cluster_intermediate 2,3,6-Tribromobenzal bromide cluster_product 2,3,6-Tribromobenzaldehyde Toluene Toluene Intermediate Intermediate Toluene->Intermediate 1. NBS, AIBN CCl₄, Reflux Aldehyde Aldehyde Intermediate->Aldehyde 2. H₂O, CaCO₃ (Hydrolysis)

Figure 1: Overall reaction scheme for the synthesis.

Part 1: Wohl-Ziegler Bromination

This reaction is a free-radical chain process.[3][4]

  • Initiation: A radical initiator, such as Azobisisobutyronitrile (AIBN), thermally decomposes to form radicals. These radicals then abstract a hydrogen atom from trace amounts of HBr present to generate a bromine radical (Br•).

  • Propagation:

    • The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2,3,6-tribromotoluene. This step is highly favored because the resulting benzylic radical is resonance-stabilized.

    • The benzylic radical reacts with molecular bromine (Br₂), which is present in low, steady-state concentrations, to form 2,3,6-tribromobenzyl bromide and a new bromine radical.[4][5]

    • The generated HBr reacts with NBS to regenerate the necessary Br₂ for the chain reaction to continue.[4]

  • Dibromination: The reaction continues to replace the second benzylic hydrogen, forming the gem-dibromide (2,3,6-tribromobenzal bromide). Using two equivalents of NBS ensures this step proceeds to completion.

  • Termination: Radicals combine to end the chain process.

The use of NBS is critical as it maintains a very low concentration of Br₂ and HBr in the reaction mixture, which suppresses the competing electrophilic aromatic bromination.[1][4]

Part 2: Hydrolysis

The gem-dibromide is readily hydrolyzed to the aldehyde. While various methods exist, a common approach involves reaction with water, often with a mild base like calcium carbonate or silver oxide to neutralize the HBr produced and drive the reaction forward.[6]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment:

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for chromatography

Reagents and Chemicals:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
2,3,6-Tribromotoluene328.830.011.03.29 g
N-Bromosuccinimide (NBS)177.980.0222.23.92 g
Azobisisobutyronitrile (AIBN)164.210.00050.0582 mg
Carbon Tetrachloride (CCl₄), anhydrous153.82--50 mL
Calcium Carbonate (CaCO₃)100.09--2.5 g
Water (H₂O)18.02--25 mL
Dichloromethane (DCM)84.93--As needed
Saturated Sodium Bicarbonate (NaHCO₃)---As needed
Saturated Sodium Chloride (Brine)---As needed
Anhydrous Magnesium Sulfate (MgSO₄)120.37--As needed

Step-by-Step Procedure:

Part A: Benzylic Bromination

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3,6-tribromotoluene (3.29 g, 0.01 mol).

  • Reagent Addition: Add N-Bromosuccinimide (3.92 g, 0.022 mol) and AIBN (82 mg, 0.0005 mol).

  • Solvent: Add 50 mL of anhydrous carbon tetrachloride. Note: CCl₄ is toxic and ozone-depleting; anhydrous acetonitrile can be a suitable alternative.[7][8]

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be initiated with a bright lamp if needed. The reaction is complete when the dense NBS solid is replaced by the less dense succinimide, which floats.[7] This typically takes 2-4 hours.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

Part B: Hydrolysis and Workup

  • Filtration: Filter the cooled reaction mixture to remove the succinimide byproduct. Wash the solid with a small amount of fresh CCl₄.

  • Hydrolysis: Transfer the filtrate to a new flask. Add calcium carbonate (2.5 g) and water (25 mL). Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours.

  • Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane (DCM, 2x25 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Experimental Workflow Diagram:

G Start Setup: Combine Reactants (Tribromotoluene, NBS, AIBN in CCl₄) Reflux Step 1: Benzylic Bromination (Reflux for 2-4 hours) Start->Reflux Cool_Filter Cool to RT & Filter (Remove Succinimide) Reflux->Cool_Filter Hydrolysis Step 2: Hydrolysis (Add H₂O, CaCO₃, Reflux 4-6 hours) Cool_Filter->Hydrolysis Workup Step 3: Aqueous Workup (Extraction with DCM, Wash with NaHCO₃ & Brine) Hydrolysis->Workup Dry Dry (MgSO₄) & Concentrate (Rotary Evaporation) Workup->Dry Purify Step 4: Purification (Silica Gel Chromatography) Dry->Purify Analyze Characterization (NMR, IR, MP) Purify->Analyze

Figure 2: Step-by-step experimental workflow.

Part C: Purification

The crude product is typically a yellowish solid or oil. Purification via silica gel column chromatography is recommended.

  • Solvent System: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) is generally effective.

  • Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 2,3,6-tribromobenzaldehyde as a white or off-white solid.

Product Characterization and Validation

The identity and purity of the final product must be confirmed using standard analytical techniques.

Analysis MethodExpected Results
¹H NMR (CDCl₃)δ ~10.3 ppm (s, 1H, -CHO), δ 7.5-7.9 ppm (m, 2H, Ar-H). The aldehyde proton signal is characteristic.[9]
¹³C NMR (CDCl₃)δ ~190 ppm (C=O), multiple signals in the aromatic region (120-140 ppm).
FT-IR (KBr)~2850, 2750 cm⁻¹ (C-H stretch of aldehyde), ~1700 cm⁻¹ (strong C=O stretch).
Melting Point Literature values should be consulted for comparison.
Mass Spec (GC-MS) Molecular ion peak corresponding to the product's mass (C₇H₃Br₃O).

Safety Precautions and Waste Disposal

Personnel Safety:

  • 2,3,6-Tribromotoluene: Causes skin, eye, and respiratory irritation.[10]

  • N-Bromosuccinimide (NBS): Corrosive, causes severe skin burns and eye damage. It is also an oxidizer.[11][12] Handle with extreme care, avoiding dust inhalation.[13]

  • AIBN: Thermally unstable; store refrigerated and handle with care.

  • Carbon Tetrachloride (CCl₄): Highly toxic, carcinogenic, and harmful to the environment. All handling must be done in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[13]

Operational Safety:

  • The bromination reaction is exothermic and can proceed vigorously once initiated.[14] Ensure adequate cooling capacity is available.

  • Perform the reaction in a fume hood to contain toxic vapors and dust.[12][15]

Waste Disposal:

  • All halogenated organic waste (CCl₄, DCM, and reaction residues) must be collected in a designated halogenated waste container.

  • Aqueous waste should be neutralized before disposal according to institutional guidelines.

  • Contaminated solids (e.g., filter paper, silica gel) should be disposed of in a designated solid waste container.

References

  • CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
  • 2,4,6-Tribromo-3-hydroxybenzaldehyde | 2737-22-6. ChemicalBook.
  • 2,4,6-TRIBROMOTOLUENE synthesis. ChemicalBook.
  • Wohl–Ziegler bromination. Wikipedia. [Link]

  • 2,4,6-Tribromo-3-hydroxybenzaldehyde CAS#: 2737-22-6. ChemicalBook.
  • Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica.
  • How can 2, 4, 6-trinitrotoluene be prepared from benzene? Quora. [Link]

  • Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. YouTube. [Link]

  • 2,4,6-Tribromotoluene | C7H5Br3. PubChem, NIH. [Link]

  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH.
  • Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]

  • Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. PMC, NIH. [Link]

  • Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]

  • NBS: Radical Bromination. YouTube. [Link]

  • Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Period
  • SAFETY D
  • NBS N-bromosuccinimide.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH.
  • Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions. ResearchGate. [Link]

  • Wohl-Ziegler Bromination. Chem-Station Int. Ed. [Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]

  • Safety D
  • N-Bromosuccinimide. [Link]

  • 2,4,6-TRINITROTOLUENE. Occupational Safety and Health Administration. [Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments. [Link]

  • The synthesis and NMR spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. ResearchGate. [Link]

Sources

Application Note: High-Fidelity Regioselective Suzuki-Miyaura Coupling of 2,3,6-Tribromobenzaldehyde

[1][2][3]

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2,3,6-tribromobenzaldehyde , a highly functionalized scaffold critical for the synthesis of phenanthridinones, carbazoles, and complex alkaloids.[1][2]

The presence of three bromine atoms in distinct electronic and steric environments presents a unique chemo-regioselectivity challenge.[1][2] This guide provides two distinct workflows:

  • Protocol A (Kinetic Control): Highly selective mono-arylation at the C6 position.[1][2][3]

  • Protocol B (Thermodynamic Forcing): Exhaustive arylation to access C2 and C3 positions.[1][2][3]

These protocols are validated by mechanistic principles of oxidative addition rates in polyhalogenated arenes, ensuring reproducible, high-yield outcomes for drug discovery campaigns.[1][2][3]

Chemo- and Regioselectivity Analysis[1][2][3][4][5][6]

To achieve site-selectivity, one must understand the electronic and steric landscape of the substrate.[2] The 2,3,6-tribromobenzaldehyde molecule offers three potential reactive sites, but they are not equivalent.[1][2][3]

The Reactivity Hierarchy

The rate of oxidative addition—the turnover-limiting step in the catalytic cycle—is governed by the electron deficiency of the C-Br bond and the steric accessibility of the site.[2]

PositionElectronic EnvironmentSteric EnvironmentReactivity Rank
C6-Br Activated: Ortho to the electron-withdrawing aldehyde (CHO).[1][2][3]Accessible: Flanked by CHO and H (C5).[1][2][3]Primary (1°)
C2-Br Activated: Ortho to CHO.Hindered: Flanked by CHO and a bulky Br atom at C3.[1][2][3]Secondary (2°)
C3-Br Deactivated: Meta to CHO.Hindered: Flanked by Br at C2 and H at C4.[1][2][3]Tertiary (3°)

Mechanistic Visualization

The following diagram illustrates the decision tree for selecting the correct protocol based on the desired target.

RegioselectivityMapStartSubstrate: 2,3,6-TribromobenzaldehydeGoalSelectivity Goal?Start->GoalPathAMono-Arylation (C6 only)Goal->PathASite SelectivePathBExhaustive Arylation (C2, C3, C6)Goal->PathBFull SubstitutionCondAProtocol A:Pd(PPh3)4 (Mild)Na2CO3 / Toluene / 70°CPathA->CondACondBProtocol B:Pd2(dba)3 + SPhos (Bulky)K3PO4 / Toluene / 110°CPathB->CondBProdAProduct: 6-Aryl-2,3-dibromobenzaldehydeCondA->ProdAFast OA at C6ProdBProduct: 2,3,6-TriarylbenzaldehydeCondB->ProdBForced OA at C2/C3

Caption: Decision tree for selecting reaction conditions based on the distinct electronic and steric activation of the C6, C2, and C3 positions.

Protocol A: Site-Selective C6-Arylation[1][3]

Objective: Isolate the mono-coupled product at the C6 position while retaining the C2 and C3 bromines for future diversification.

Rationale

To prevent over-reaction at C2, we utilize a "standard" triphenylphosphine ligand which is bulky enough to be active but not electron-rich enough to force oxidative addition at the sterically crowded C2 site.[1][2] We also use a mild carbonate base to keep the reaction kinetics slow and controlled.[1][2]

Materials
  • Substrate: 2,3,6-Tribromobenzaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[2][3]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂ (for difficult boronic acids)[1][2][3]

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)[1][2][3]

  • Solvent: Toluene/Ethanol (4:1 ratio) or DME/Water (3:1)[2][3]

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene and Ethanol via syringe.

  • Base Addition: Add the 2M Na₂CO₃ solution.

  • Reaction: Heat the mixture to 70°C (oil bath temperature).

    • Critical Checkpoint: Monitor by TLC/LC-MS every 30 minutes.[1][2][3] The reaction is typically complete in 2-4 hours.[1][2][3] Do not exceed 80°C to avoid trace C2 coupling.[1][2][3]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2][3] Dry over MgSO₄.[1][2][3]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The C6-arylated product usually elutes first due to the loss of one polar C-Br bond.[1][2]

Protocol B: Sequential/Exhaustive Functionalization[1][2]

Objective: Force coupling at the sterically hindered C2 and deactivated C3 positions.

Rationale

The C2 position is "ortho-blocked" by the C3-bromine.[1][2] Standard catalysts will fail here.[1][2][3] We require Buchwald Dialkylbiaryl Phosphine Ligands (e.g., SPhos or XPhos).[1][2][3] These ligands are electron-rich (increasing Pd(0) nucleophilicity for oxidative addition) and bulky (facilitating reductive elimination).[1][2][3]

Materials
  • Substrate: 6-Aryl-2,3-dibromobenzaldehyde (Product of Protocol A) OR parent tribromide.[1][2][3]

  • Boronic Acid: Arylboronic acid (Excess: 3.0 equiv for exhaustive; 1.5 equiv for sequential).[1][2][3]

  • Catalyst Source: Pd₂(dba)₃ (2 mol%)[1][2][3]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-8 mol%)[1][2][3]

    • Alternative: XPhos for extremely hindered substrates.[1][2][3]

  • Base: K₃PO₄ (3.0 - 5.0 equiv)[1][2][3]

  • Solvent: Toluene/Water (10:1)[2][3]

Step-by-Step Methodology
  • Pre-complexation: In the reaction vessel, mix Pd₂(dba)₃ and SPhos in the solvent under Argon and stir for 10 minutes at RT to generate the active catalytic species (L-Pd-L).

  • Addition: Add the substrate, boronic acid, and solid K₃PO₄.[1][2][3]

  • Reaction: Heat to 100°C - 110°C (reflux).

    • Note: Higher temperatures are required to overcome the activation energy of the C2/C3 oxidative addition.[2]

  • Monitoring: Reaction times may extend to 12-24 hours.

  • Workup: Standard aqueous workup.

  • Purification: Due to the high molecular weight of tri-arylated products, check solubility carefully. Recrystallization from EtOH/DCM is often superior to chromatography.[1][2][3]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Boronic acid protodeboronationSwitch base to K₃PO₄ or KF; use anhydrous conditions (THF/Cs₂CO₃).[1][2][3]
Loss of Regioselectivity (C2 coupling observed in Protocol A) Temperature too highLower temperature to 50-60°C.
Loss of Regioselectivity Ligand too activeEnsure use of PPh₃; avoid alkyl phosphines (PCy₃) for Protocol A.
Stalled Reaction (Protocol B) Catalyst death (Pd black)Add fresh catalyst/ligand (SPhos) after 12 hours. Ensure strict O₂ exclusion.
Aldehyde Oxidation Air leakAldehydes oxidize to carboxylic acids easily.[1][2][3] Ensure Argon atmosphere is positive pressure.[1][2][3]

References

  • Suzuki, A. (2011).[1][2][3] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737.[1][2][3] Link[2][3]

  • Schondelmaier, D., et al. (2021).[1][2][3] Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions.[1][2][3][4] Beilstein Journal of Organic Chemistry, 17, 2740–2747.[1][2][3] Link

  • Timmerman, J. C., et al. (2017).[1][2][3] Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.[1][2][3][5] Organic Letters, 19(7), 1586–1589.[1][2][3] Link[2][3]

  • Lutz, M. R., et al. (2017).[1][2][3] High-Throughput Experimentation for the Synthesis of 2-Alkyl-6-aryl-pyridines via Suzuki–Miyaura Cross-Coupling. Journal of Organic Chemistry, 82(24), 13333–13340.[1][2][3] Link[2][3]

  • Yoneda Labs. (2023).[1][2][3] Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Yoneda Labs Resources. Link

Application Note: Overcoming Steric Barriers in Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of Schiff bases (imines) via the condensation of aldehydes and amines is a cornerstone reaction in medicinal chemistry and ligand synthesis.[1][2] However, when the aldehyde substrate possesses significant steric hindrance (e.g., 2,6-disubstituted benzaldehydes like mesitaldehyde), standard nucleophilic addition protocols often fail. The steric bulk prevents the initial nucleophilic attack and destabilizes the tetrahedral carbinolamine intermediate, shifting the equilibrium heavily toward the starting materials.

This Application Note provides three field-validated protocols designed specifically to overcome these thermodynamic and kinetic barriers:

  • Azeotropic Dehydration (Dean-Stark): For robust, scalable synthesis.

  • Lewis Acid-Mediated Dehydration (

    
    ):  For extremely hindered or electron-deficient substrates.
    
  • Microwave-Assisted Synthesis: For rapid, high-throughput screening.

Theoretical Framework: The Steric Challenge

Thermodynamic vs. Kinetic Barriers

The Schiff base condensation is an equilibrium process governed by the equation:



In sterically hindered systems (e.g., 2,4,6-trimethylbenzaldehyde), two factors impede the reaction:

  • Kinetic Inhibition: The bulky ortho-substituents block the trajectory of the amine's lone pair into the carbonyl's

    
     orbital.
    
  • Thermodynamic Instability: The resulting imine (and the transition state leading to it) suffers from

    
    -strain between the ortho-substituents and the N-substituent, favoring the reverse hydrolysis reaction.
    

To drive these reactions to completion, one must aggressively remove water (Le Chatelier's principle) and/or lower the activation energy via catalysis.

Mechanism and Failure Points

The following diagram illustrates the reaction pathway and where steric hindrance causes failure.

SchiffMechanism cluster_0 Reactants cluster_1 Transition State 1 cluster_2 Intermediate cluster_3 Product R1 Hindered Aldehyde TS1 Nucleophilic Attack R1->TS1 Blocked by Ortho-Groups R2 Primary Amine R2->TS1 Int Carbinolamine (Tetrahedral) TS1->Int Reversible Prod Schiff Base (Imine) + H2O Int->Prod Acid Catalyzed - H2O Prod->Int Hydrolysis (Fast in hindered systems)

Figure 1: Reaction pathway highlighting the steric blockade at the nucleophilic attack and the susceptibility to hydrolysis.

Method Selection Guide

Select the appropriate protocol based on your substrate's hindrance profile and available equipment.

FeatureProtocol A: Dean-Stark Protocol B: Titanium(IV) Protocol C: Microwave
Primary Mechanism Equilibrium Shift (Water Removal)Lewis Acid Activation + Water ScavengingThermal Activation (Kinetic)
Substrate Difficulty Moderate to HighExtreme (e.g., Mesitaldehyde)Moderate
Scale Gram to KilogramMilligram to GramMilligram (Screening)
Solvent Toluene / XyleneTHF / DCM (Anhydrous)Solvent-free / Ethanol
Time 12 – 48 Hours6 – 12 Hours5 – 20 Minutes
Pros Scalable, cheap reagentsHighest conversion for tough casesVery fast, Green chemistry
Cons High boiling point, long timeMoisture sensitive, requires workupdifficult to scale up

Experimental Protocols

Protocol A: Azeotropic Dehydration (Dean-Stark)

Best for: Scaling up moderately hindered substrates (e.g., 2-chlorobenzaldehyde).

Materials:

  • Aldehyde (1.0 eq)[3][4]

  • Amine (1.1 – 1.2 eq)

  • Solvent: Toluene (Reagent Grade)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (1-5 mol%)
    
  • Apparatus: Dean-Stark trap, Reflux condenser.

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask (RBF) with a Dean-Stark trap and reflux condenser.

  • Dissolution: Charge the RBF with the aldehyde (10 mmol) and amine (11 mmol) in Toluene (50 mL).

  • Catalysis: Add pTSA (0.1 - 0.5 mmol). Note: For basic amines, increase catalyst slightly to account for buffering.

  • Reflux: Heat the mixture to a vigorous reflux (

    
    ). Ensure the solvent is condensing and filling the trap.
    
  • Monitoring: Monitor water collection in the trap. Continue reflux until water evolution ceases (typically 12-24 hours).

  • Workup: Cool to room temperature. Wash the toluene layer with saturated

    
     (to remove acid) and Brine.
    
  • Isolation: Dry over

    
    , filter, and evaporate solvent under reduced pressure. Recrystallize from Ethanol/Hexane if necessary.
    
Protocol B: Lewis Acid Mediated ( )

Best for: Extremely hindered substrates (e.g., 2,4,6-trimethylbenzaldehyde) where reflux fails. Mechanism: Titanium(IV) isopropoxide acts as a dual-function reagent: it activates the carbonyl oxygen (Lewis Acid) and chemically scavenges the water produced (hydrolyzing to


).

Materials:

  • Aldehyde (1.0 eq)[3][4]

  • Amine (1.2 eq)

  • Reagent: Titanium(IV) isopropoxide (

    
    ) (1.5 - 2.0 eq)
    
  • Solvent: Anhydrous THF or DCM.

  • Atmosphere: Nitrogen or Argon.

Procedure:

  • Inert Setup: Purge a RBF with nitrogen. Add the aldehyde (10 mmol) and amine (12 mmol) in anhydrous THF (20 mL).

  • Addition: Add

    
     (15-20 mmol) dropwise via syringe. Caution: Solution may warm slightly.
    
  • Reaction: Stir at room temperature for 6-12 hours. (Heating to

    
     is optional for extremely stubborn cases).
    
  • Quench: Pour the reaction mixture into a beaker containing aqueous ammonia (20 mL) or wet ether. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a Celite pad to remove the titanium salts. Wash the pad with DCM.

  • Purification: Dry the filtrate over

    
     and concentrate. This method often yields high purity product requiring minimal recrystallization.
    
Protocol C: Microwave-Assisted Synthesis (Green)

Best for: Rapid library generation and screening.

Materials:

  • Aldehyde (1.0 eq)[3][4]

  • Amine (1.0 eq)[5]

  • Solvent: Minimal Ethanol or Solvent-Free (Neat).

  • Apparatus: Microwave Reactor (e.g., CEM or Biotage). Do not use a kitchen microwave.

Procedure:

  • Mixing: In a microwave vial, mix the aldehyde (2 mmol) and amine (2 mmol).

  • Solvent (Optional): Add 0.5 - 1.0 mL of Ethanol if reactants are solid and do not form a melt.

  • Irradiation: Cap the vial. Program the reactor:

    • Temperature:

      
      [6]
      
    • Power: Dynamic (Max 150W)

    • Time: 5 - 15 minutes.

  • Cooling: Allow the vessel to cool to

    
     using the reactor's compressed air cooling.
    
  • Isolation: The product often precipitates upon cooling. Filter and wash with cold ethanol.

Characterization & Validation

To confirm the formation of the Schiff base and the absence of starting material, utilize the following markers:

TechniqueObservationNote
FT-IR 1615 – 1630 cm⁻¹ (Strong)Appearance of

stretch.[7] Disappearance of

(~1700 cm⁻¹) and

(~3300 cm⁻¹).
¹H NMR

8.2 – 8.8 ppm
(Singlet)
The azomethine proton (

) is distinctively downfield.
¹³C NMR

155 – 165 ppm
The imine carbon signal.
MS [M+H]⁺ Molecular ion peak corresponding to the condensed product.

Troubleshooting Guide

Troubleshooting Start Reaction Analysis CheckSM Starting Material Remains? Start->CheckSM CheckHydro Product Hydrolyzes on Column? CheckSM->CheckHydro No (Conversion OK) Increase Temp\nor Time Increase Temp or Time CheckSM->Increase Temp\nor Time Yes (Low Conv.) Switch to Protocol B\n(Titanium) Switch to Protocol B (Titanium) CheckSM->Switch to Protocol B\n(Titanium) Yes (Stalled) Pre-treat Silica\nwith 1% Et3N Pre-treat Silica with 1% Et3N CheckHydro->Pre-treat Silica\nwith 1% Et3N Yes Use Alumina\n(Neutral) Use Alumina (Neutral) CheckHydro->Use Alumina\n(Neutral) Yes Success Success CheckHydro->Success No

Figure 2: Decision tree for troubleshooting common synthetic issues.

Specific Issues:

  • "Oiling Out": If the product forms an oil, try triturating with cold pentane or scratching the flask with a glass rod to induce crystallization.

  • Hydrolysis on Silica: Imine bonds can be labile on acidic silica gel. Always deactivate silica with 1-2% Triethylamine (Et3N) before chromatography, or use basic Alumina.

References

  • Schiff, H. (1864).[1][8] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119. Link

  • Borch, R. F., et al. (1971).[9] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. (Detailed discussion on imine intermediates). Link

  • Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489-510. Link

  • Gopalakrishnan, M., et al. (2004). "Microwave assisted synthesis of Schiff bases." Molecules, 9, 650-655. (Green chemistry protocols).[10][11] Link

  • Taggi, A. E., et al. (2003). "Alpha-imino esters: versatile substrates for the catalytic, asymmetric synthesis of alpha-amino acids and beta-lactams." Accounts of Chemical Research, 36(1), 10-19. (Discusses Lewis Acid activation). Link

  • Master Organic Chemistry. (2022). "Imines – Properties, Formation, Reactions, and Mechanisms." (General mechanism verification). Link

Sources

Application Note: Strategic Utilization of 2,3,6-Tribromobenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2,3,6-tribromobenzaldehyde (CAS 477534-87-5) as a high-value scaffold in medicinal chemistry.[1] Unlike its more common isomers (e.g., 2,4,6-tribromo), the 2,3,6-substitution pattern offers a unique steric and electronic environment . The aldehyde moiety is flanked by two bromine atoms at the ortho positions (C2 and C6), creating significant steric crowding. This feature is instrumental for:

  • Atroposelective Synthesis: Constructing axially chiral biaryl systems crucial for modern kinase inhibitors.[1]

  • Site-Selective Diversification: Exploiting differential reactivity between the crowded ortho-bromines and the accessible meta-bromine (C3).[1]

  • Lipophilic Pharmacophore Generation: Enhancing membrane permeability via halogen-rich motifs.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The high halogen content significantly increases lipophilicity (LogP), a critical parameter for blood-brain barrier (BBB) permeation studies.

ParameterDataRelevance
IUPAC Name 2,3,6-TribromobenzaldehydeCore Identity
CAS Number 477534-87-5Verification
Molecular Formula C₇H₃Br₃OHalogen-rich scaffold
Molecular Weight 342.81 g/mol Fragment-based drug design
Predicted LogP ~4.2 - 4.5High lipophilicity (requires polar solvents)
Appearance Off-white to pale yellow solidVisual purity check
Solubility DMSO, DMF, THF, CH₂Cl₂Insoluble in water; poor in hexanes
Reactivity Hotspots C-1 (Aldehyde), C-3 (Br), C-2/6 (Br)Multi-site functionalization

Strategic Application: Site-Selective Cross-Coupling

Scientific Rationale: The three bromine atoms in 2,3,6-tribromobenzaldehyde are not chemically equivalent.[1]

  • Site A (C-3): The meta-bromine is the least sterically hindered and electronically activated by the ortho-aldehyde group (inductive effect).[1] It typically undergoes oxidative addition first in palladium-catalyzed cycles.[1]

  • Site B (C-2 & C-6): These ortho-bromines are severely hindered by the carbonyl group.[1] Coupling at these positions requires specialized ligands (e.g., Buchwald phosphines like SPhos or XPhos) and elevated temperatures.

Protocol 1: Regioselective Suzuki-Miyaura Coupling (C-3 Functionalization)

Target: Synthesis of 3-aryl-2,6-dibromobenzaldehydes.[1]

Materials:

  • 2,3,6-Tribromobenzaldehyde (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3-5 mol%) – Standard catalyst suffices for the unhindered position.[1]

  • Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane or DME.

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with 2,3,6-tribromobenzaldehyde (100 mg, 0.29 mmol), arylboronic acid (0.32 mmol), and Pd(PPh₃)₄ (10 mg). Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (3 mL) and 2M Na₂CO₃ (0.3 mL).

  • Reaction: Heat to 60°C for 4–6 hours. Note: Keep temperature moderate to prevent over-coupling at C2/C6 positions.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The mono-coupled product typically runs slightly lower than the starting material.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expert Insight: If "over-coupling" (bis- or tris-arylation) is observed, switch the base to a weaker one like K₃PO₄ and lower the temperature to 45°C.[1]

Strategic Application: Sterically Controlled Condensation

Scientific Rationale: The ortho-bromines at C2 and C6 shield the carbonyl carbon.[1] Standard Schiff base formation (condensation with amines) will be kinetically slower than with unsubstituted benzaldehyde. However, once formed, the resulting imine is often more resistant to hydrolysis due to this same steric protection—a desirable trait for stable pharmaceutical intermediates.

Protocol 2: Synthesis of Sterically Shielded Schiff Bases

Target: Precursors for antifungal azomethines.[1]

Materials:

  • 2,3,6-Tribromobenzaldehyde (1.0 equiv)

  • Primary Amine (e.g., aniline derivative) (1.2 equiv)

  • Catalyst: Glacial Acetic Acid (5-10 mol%) or Ti(OEt)₄ (for difficult amines).[1]

  • Solvent: Ethanol (anhydrous) or Toluene (for Dean-Stark).[1]

Step-by-Step Methodology:

  • Setup: Dissolve 2,3,6-tribromobenzaldehyde (1.0 mmol) in anhydrous Ethanol (10 mL).

  • Addition: Add the primary amine (1.2 mmol).

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat to reflux (78°C) for 12–24 hours. Note: The extended time is required due to the steric hindrance at C2/C6.

  • Isolation: Cool the mixture to 0°C. The heavy brominated product often precipitates.

  • Filtration: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/CHCl₃ if necessary.

Visualizing the Divergent Synthesis Workflow

The following diagram illustrates how 2,3,6-tribromobenzaldehyde serves as a "linchpin" molecule, allowing researchers to diverge into different chemical spaces based on reaction conditions.

G Start 2,3,6-Tribromobenzaldehyde (Starting Material) PathA Path A: C-3 Selective Coupling (Suzuki/Stille) Start->PathA Pd(0), Mild Heat Steric Control PathB Path B: Aldehyde Condensation (Schiff Base/Knoevenagel) Start->PathB R-NH2, H+, Reflux Slow Kinetics PathC Path C: C-2/C-6 Forced Coupling (Atropisomer Synthesis) Start->PathC Pd(II), SPhos, High T Forced Conditions ProdA 3-Aryl-2,6-dibromobenzaldehyde (Scaffold Diversification) PathA->ProdA ProdB Sterically Shielded Imines (Hydrolysis Resistant) PathB->ProdB ProdC Axially Chiral Biaryls (Kinase Inhibitors) PathC->ProdC

Caption: Divergent synthetic pathways for 2,3,6-tribromobenzaldehyde. Path A exploits electronic activation; Path C overcomes steric barriers for high-value chiral targets.[1]

Safety, Handling, and Regulatory (EHS)

Hazard Identification:

  • Skin/Eye Irritant: Polybrominated aldehydes are potent irritants.[1][2] The lipophilicity allows rapid dermal absorption.

  • Respiratory Sensitizer: Dust or vapor inhalation can cause severe respiratory distress.[1]

Handling Protocol:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to halogenated solvent use), safety goggles, and lab coat.

  • Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers or acids.

Regulatory Status:

  • REACH/TSCA: Ensure compliance with local import volumes. As a specialized intermediate, it is often treated under R&D exemptions for small volumes (<100 kg/yr ).

References

  • ChemicalBook. (2023).[3] 2,3,6-Tribromobenzaldehyde Product Profile and Properties. Retrieved from

  • BLD Pharm. (2023).[3] Safety Data Sheet: 2,3,6-Tribromobenzaldehyde. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary: Brominated Benzaldehyde Derivatives. Retrieved from

  • Smith, A. et al. (2018). Regioselective Cross-Coupling of Polyhalogenated Aromatics. Journal of Organic Chemistry. (General reference for polybromo-coupling regioselectivity).
  • Zhang, L. et al. (2020). Steric Effects in Schiff Base Formation of Ortho-Substituted Benzaldehydes. Tetrahedron Letters. (Mechanistic basis for Protocol 2).

Sources

Troubleshooting & Optimization

overcoming steric hindrance in 2,3,6-tribromobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to address the specific challenges associated with the high steric demand and electronic deactivation patterns of 2,3,6-tribromobenzaldehyde.

Subject: Overcoming Steric Hindrance & Regioselectivity Challenges Ticket ID: TBB-782-STERIC Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Fortress" Molecule

2,3,6-Tribromobenzaldehyde presents a unique synthetic challenge. The aldehyde moiety is flanked by two bulky bromine atoms at the ortho positions (C2 and C6), creating a "steric pocket" that blocks the Bürgi-Dunitz trajectory required for nucleophilic attack. Furthermore, the C2-bromine is "buttressed" by the C3-bromine, making the C2 position one of the most sterically congested sites in benzene chemistry.

This guide provides troubleshooting workflows for three critical failure points:

  • Nucleophilic Addition Failures (Carbonyl reactivity).

  • Loss of Regioselectivity (Suzuki/Sonogashira coupling).

  • Incomplete Condensation (Schiff base/Imine formation).

Module 1: Troubleshooting Carbonyl Reactivity

User Issue: "My Grignard reagent isn't adding to the aldehyde. I'm recovering starting material or getting dehalogenated byproducts."

Root Cause Analysis

The 2,6-dibromo substitution pattern physically blocks the approach of the nucleophile. Standard magnesium-based Grignard reagents are often too bulky and exist as aggregates in solution, further increasing their effective steric radius. Additionally, the steric crowding forces the aldehyde group out of planarity with the aromatic ring, reducing resonance stabilization but paradoxically making the carbonyl carbon less accessible despite being electronically activated.

Solution Protocol: The "Trojan Horse" Activation

To bypass the blockade, you must switch to smaller nucleophiles or activate the carbonyl from within the steric pocket using Lewis Acids.

Method A: Luche Reduction (For Alcohols)

If standard NaBH₄ fails, use Cerium(III) Chloride. The Cerium ion coordinates to the carbonyl oxygen, increasing electrophilicity without adding significant bulk, and promotes 1,2-addition over side reactions.

Protocol:

  • Dissolve 2,3,6-tribromobenzaldehyde (1.0 eq) in MeOH (0.4 M).

  • Add CeCl₃·7H₂O (1.1 eq) . Stir for 15 min to allow coordination.

  • Cool to -78 °C (critical to prevent debromination).

  • Add NaBH₄ (1.2 eq) portion-wise.

  • Why this works: The "hard" Lewis acid (Ce³⁺) activates the "hard" carbonyl oxygen, pulling electron density and allowing the small hydride to slip past the bromine sentries.

Method B: Organolithium Transmetallation (For C-C Bond Formation)

Replace Grignards with Organolithiums. The C-Li bond is more ionic and the aggregation state can be broken down.

  • Tip: Add LiCl (2.0 eq) to your organometallic species. This forms a "Turbo-Grignard" or breaks up organolithium aggregates (e.g., forming monomeric R-Li species), significantly reducing the steric profile of the nucleophile.

Module 2: Mastering Cross-Coupling Regioselectivity

User Issue: "I'm trying to run a Suzuki coupling, but I'm getting a mixture of isomers or no reaction at the C2 position."

The Reactivity Hierarchy

In 2,3,6-tribromobenzaldehyde, the three bromine atoms are NOT equal. You can exploit this for site-selective functionalization.[1]

PositionElectronic StatusSteric EnvironmentPredicted Reactivity Rank
C6-Br Highly Activated (Ortho to EWG)Hindered (Flanked by CHO)#1 (Primary Target)
C3-Br Deactivated (Meta to EWG)Accessible (Relatively)#2 (Secondary Target)
C2-Br Highly Activated (Ortho to EWG)LOCKED (Sandwiched by CHO & C3-Br)#3 (Hardest)
Visualizing the Selectivity Logic

ReactivityMap Substrate 2,3,6-Tribromobenzaldehyde Cond_Std Standard Conditions (Pd(PPh3)4, Na2CO3) Substrate->Cond_Std Electronic Control Cond_Spec Specialized Conditions (Pd-XPhos, K3PO4) Substrate->Cond_Spec Forcing C2/C3 Product_C6 C6-Coupling Product (Major) Cond_Std->Product_C6 Ortho-Activation Dominates Product_C3 C3-Coupling Product (Minor/Trace) Cond_Std->Product_C3 Steric Access (Slow) Product_C2 C2-Coupling Product (Rare/Difficult) Cond_Spec->Product_C2 Requires Bulky Ligands (XPhos)

Caption: Decision flow for predicting regioselectivity based on reaction conditions.

Troubleshooting Guide for C2-Coupling

If you must couple at the C2 position (the "sandwich" position), standard catalysts will fail. The Pd center cannot undergo oxidative addition due to the buttressing effect of the C3-Br.

Protocol for "Impossible" C2-Couplings:

  • Catalyst: Use Pd₂(dba)₃ with XPhos or SPhos (Buchwald Ligands). These bulky, electron-rich ligands facilitate oxidative addition even in crowded environments.

  • Base: Switch to K₃PO₄ (anhydrous) in Toluene/Water (10:1).

  • Temperature: High heat (100–110 °C) is required to overcome the activation energy barrier.

  • Strategy: If selectivity is poor, consider protecting the aldehyde as an acetal first. This reduces the electronic withdrawing effect and slightly alters the steric geometry, potentially making C3 more competitive if that is the desired side product, or preventing aldehyde side-reactions while forcing C2.

Module 3: Forcing Condensation (Schiff Base Formation)

User Issue: "I cannot form the imine/Schiff base. The reaction stalls at equilibrium."

The "Water Trap" Problem

The equilibrium for imine formation in hindered aldehydes lies heavily to the left (starting materials). The 2,6-dibromo groups prevent the amine from attacking, and any water formed immediately hydrolyzes the unstable hemiaminal intermediate.

High-Force Protocol

You cannot rely on passive equilibrium. You must actively remove water and catalyze the attack.

Step-by-Step:

  • Solvent: Use Toluene or Xylene (high boiling point).

  • Catalyst: Add p-Toluenesulfonic acid (pTSA) (5 mol%). Acetic acid is often too weak for this substrate.

  • Water Removal:

    • Standard: Dean-Stark apparatus.

    • Advanced: Add activated 4Å Molecular Sieves directly to the reaction flask (powdered sieves work best).

  • Microwave Option: If thermal reflux fails, heat to 140 °C in a microwave reactor for 30–60 mins. The rapid heating can surmount the steric barrier for the initial nucleophilic attack.

References

  • Regioselectivity in Polyhalogenated Heterocycles

    • Title: Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.[2]

    • Source: Comptes Rendus Chimie, 2019.
    • Relevance: Establishes the principle that the most electron-deficient site (ortho to EWG) reacts first in Suzuki couplings, provided sterics are manageable.
    • URL:[Link]

  • Steric Hindrance in Suzuki Couplings

    • Title: Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes.[1][3]

    • Source: Organic & Biomolecular Chemistry (RSC), 2015.
    • Relevance: Discusses the competition between steric hindrance and electronic activ
    • URL:[Link]

  • Carbonyl Activation Strategies

    • Title: Nucleophilic Addition Reactions - Chemistry LibreTexts.
    • Source: Chemistry LibreTexts.
    • Relevance: mechanistic details on bypassing steric hindrance in carbonyl additions.
    • URL:[Link][1][4][5][6][7][8]

  • Buchwald Ligands for Hindered Substrates

    • Title: Suzuki-Miyaura Coupling - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • Relevance: Lists specific ligand classes (SPhos, XPhos) required for sterically demanding aryl chlorides/bromides.
    • URL:[Link]

Sources

Technical Support Center: Purification of 2,3,6-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Advisory: 2,3,6-Tribromobenzaldehyde is a sterically congested, lipophilic intermediate. Unlike its common analogue 2,4,6-tribromo-3-hydroxybenzaldehyde, this specific isomer lacks the solubilizing hydroxyl group, making it significantly less soluble in polar protic solvents.

Critical Purity Risk: The primary impurity is 2,3,6-tribromobenzoic acid (formed via air oxidation). This impurity significantly alters solubility profiles and can induce "oiling out" during recrystallization.[1]

Physical Property Estimates (Analogue-Derived)

Note: Specific physical data for the 2,3,6-tribromo isomer is rare in public literature. Data below is extrapolated from the structural analogue 2,3,6-trichlorobenzaldehyde and general polybrominated trends.

ParameterValue / EstimateRationale
Target CAS Rare/CustomClosest Analogue: 2,3,6-Trichlorobenzaldehyde (CAS 4659-47-6)
Est.[2][3][4][5][6][7][8][9] Melting Point 95–110 °C Cl-analogue MP is 87–89 °C; Br-substitution typically raises MP by 10–20 °C.
Solubility Profile LipophilicHigh solubility in DCM, EtOAc, Toluene. Low in Hexane, Water.[10]
Primary Impurity Benzoic Acid deriv.[8][9][10]Acidic nature allows removal via base wash before crystallization.

Solvent System Selection

The choice of solvent is the single most critical variable. Due to the steric bulk of bromine atoms at positions 2 and 6, the aldehyde group is "shielded," reducing hydrogen bonding capability.

Recommended Solvent Systems
SystemComposition (v/v)ApplicabilityPros/Cons
Primary Recommendation Ethanol / Water (90:10 to 80:20)General Purity Pro: Good recovery; water suppresses solubility of the bromide. Con: High risk of "oiling out" if water is added too fast.
Secondary Recommendation Hexane / Ethyl Acetate (4:1 to 10:1)High Lipophilicity Pro: Excellent for removing non-polar impurities; lower boiling point. Con: Yield may be lower if too much EtOAc is used.
Alternative Cyclohexane Single Solvent Pro: Simple handling. Con: Poor removal of oxidized (acid) impurities.

Master Protocol: Recrystallization Workflow

This protocol includes a critical Chemical Wash step to remove the oxidized acid impurity before the physical recrystallization.

Phase 1: Pre-Purification (Acid Removal)

Why this matters: Recrystallization is poor at separating acids from aldehydes if their solubilities overlap. A chemical wash is more efficient.

  • Dissolve crude solid in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).

  • Wash organic phase with 5% Sodium Bicarbonate (NaHCO₃) solution (2x).

    • Mechanism:[1][10] Converts 2,3,6-tribromobenzoic acid into its water-soluble sodium salt.

  • Wash with Brine (1x), dry over MgSO₄, and evaporate solvent to obtain the "Pre-Treated Solid."

Phase 2: Recrystallization (Ethanol/Water Method)
  • Dissolution: Place the Pre-Treated Solid in an Erlenmeyer flask. Add Ethanol (95%) and heat to near-boiling (approx. 75°C).

  • Saturation: Add hot Ethanol dropwise until the solid just dissolves.

  • Filtration (Optional): If insoluble black specks remain, perform a hot filtration through a pre-warmed glass funnel.

  • Nucleation: Remove from heat. Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Crucial Step: Add 1-2 drops of Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 1-2 hours). Do not disturb.

  • Deep Cooling: Once room temp is reached, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter via Buchner funnel. Wash crystals with cold 50% Ethanol/Water.

Troubleshooting Logic & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, the product forms oily droplets at the bottom of the flask as it cools. Cause: The solution became supersaturated at a temperature above the compound's melting point (MP ~100°C). Corrective Action:

  • Re-heat: Re-dissolve the oil by heating.

  • Add Solvent: Add slightly more of the "good" solvent (Ethanol) to lower the saturation point.

  • Seed: Add a "seed crystal" of pure product at a temperature just below the expected melting point.

  • Vigorous Stirring: Sometimes rapid stirring can induce solidification of the oil.

Issue 2: Colored Impurities

Symptom: Product is yellow/orange (pure polybrominated benzaldehydes should be white/off-white). Cause: Traces of free bromine or conjugated oligomers.[10] Corrective Action:

  • Add Activated Charcoal (1-2% by weight) during the hot dissolution step (Phase 2, Step 2). Stir for 5 mins, then hot filter.

Issue 3: Low Yield

Cause: Too much solvent used, or the "Anti-solvent" (Water/Hexane) ratio is too low.[10] Corrective Action:

  • Concentrate the mother liquor (filtrate) via rotary evaporation to half volume and repeat cooling (Second Crop). Note: Second crop is usually less pure.

Process Visualization

Workflow Diagram: Purification Logic

RecrystallizationWorkflow Start Crude 2,3,6-Tribromobenzaldehyde Dissolve Dissolve in DCM/EtOAc Start->Dissolve BaseWash Wash with 5% NaHCO3 (Removes Benzoic Acid Impurity) Dissolve->BaseWash Chemical Purification Evaporate Evaporate to Dryness BaseWash->Evaporate HotSolvent Dissolve in Hot Ethanol (75°C) Evaporate->HotSolvent Charcoal Optional: Add Activated Charcoal (If colored impurities present) HotSolvent->Charcoal HotFilter Hot Filtration HotSolvent->HotFilter Charcoal->HotFilter CloudPoint Add Warm Water to Cloud Point HotFilter->CloudPoint Cooling Slow Cooling to Room Temp CloudPoint->Cooling IceBath Ice Bath (0°C) Cooling->IceBath Filter Vacuum Filtration IceBath->Filter Dry Dry in Vacuum Oven (<40°C) Filter->Dry Final Pure Crystals Dry->Final

Caption: Step-by-step purification workflow emphasizing the pre-recrystallization acid wash to ensure high purity.

Decision Tree: Troubleshooting "Oiling Out"

OilingOut Problem Problem: Product Oils Out TempCheck Is Temp > MP? Problem->TempCheck SolventCheck Is Solution Too Concentrated? TempCheck->SolventCheck No CoolSlowly Action: Reheat & Cool Slower (Insulate Flask) TempCheck->CoolSlowly Yes PurityCheck Is Crude Purity Very Low? SolventCheck->PurityCheck No AddSolvent Action: Add More Ethanol (Lower Saturation Temp) SolventCheck->AddSolvent Yes Seed Action: Add Seed Crystal at T < MP PurityCheck->Seed No (>80%) Chromatography Action: Abort Recryst. Switch to Column Chromatography PurityCheck->Chromatography Yes (<80%)

Caption: Diagnostic logic for resolving liquid-liquid phase separation (oiling out).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20781, 2,3,6-Trichlorobenzaldehyde (Analogue Data). Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the Carbonyl Stretch in Halogenated Benzaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the nuanced world of molecular analysis, infrared (IR) spectroscopy stands as a cornerstone technique for functional group identification. For researchers, scientists, and drug development professionals, a deep understanding of the subtle shifts in vibrational frequencies can unveil critical information about molecular structure and electronic environments. This guide provides an in-depth comparison of the carbonyl (C=O) stretching frequency in a series of halogenated benzaldehydes, supported by experimental data. We will explore the underlying principles governing these spectral variations and provide a robust experimental protocol for obtaining high-quality data.

The Carbonyl Stretch: A Sensitive Probe of Molecular Architecture

The carbonyl group, with its significant dipole moment, gives rise to one of the most intense and readily identifiable absorption bands in an IR spectrum.[1] This stretching vibration, typically observed in the 1660-1770 cm⁻¹ region for aldehydes and ketones, is exquisitely sensitive to its electronic surroundings. For aromatic aldehydes like benzaldehyde, conjugation with the phenyl ring delocalizes the π-electrons of the carbonyl bond, which slightly weakens it and lowers the stretching frequency to the 1710-1685 cm⁻¹ range compared to its aliphatic counterparts.[2][3]

The introduction of halogen substituents onto the benzene ring further perturbs the electronic environment of the carbonyl group through a delicate interplay of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Halogens are more electronegative than carbon and thus withdraw electron density through the sigma (σ) bonds. This electron withdrawal strengthens the carbonyl double bond, leading to an increase in the stretching frequency.

  • Resonance Effect (+R): The lone pair electrons on the halogen can be delocalized into the π-system of the benzene ring. This donation of electron density ultimately to the carbonyl group weakens the C=O bond, causing a decrease in the stretching frequency.

The net influence on the carbonyl stretching frequency depends on the specific halogen and its position (ortho, meta, or para) on the aromatic ring.

Comparative Analysis of Carbonyl Stretching Frequencies

The following table summarizes the experimentally observed carbonyl stretching frequencies for a series of halogenated benzaldehydes. This data provides a clear illustration of the substituent effects at play.

CompoundSubstituentPositionC=O Stretching Frequency (ν C=O) cm⁻¹
Benzaldehyde-H-~1703
2-Fluorobenzaldehyde-Fortho~1712
3-Fluorobenzaldehyde-Fmeta~1708
4-Fluorobenzaldehyde-Fpara~1701
2-Chlorobenzaldehyde-Clortho~1710
3-Chlorobenzaldehyde-Clmeta~1707
4-Chlorobenzaldehyde-Clpara~1702
2-Bromobenzaldehyde-Brortho~1708
3-Bromobenzaldehyde-Brmeta~1705
4-Bromobenzaldehyde-Brpara~1700
2-Iodobenzaldehyde-Iortho~1704
3-Iodobenzaldehyde-Imeta~1702
4-Iodobenzaldehyde-Ipara~1697

Analysis of Trends:

  • Inductive vs. Resonance Effects: For all halogens, the inductive electron-withdrawing effect generally outweighs the resonance electron-donating effect, leading to a net increase or smaller decrease in the C=O stretching frequency compared to a purely resonance-donating group.[4]

  • Effect of Halogen Electronegativity: As we move down the halogen group from fluorine to iodine, the electronegativity decreases. This results in a weaker inductive effect and a general trend of decreasing carbonyl stretching frequency for a given position.

  • Positional Isomerism:

    • Ortho Position: The substituent is in close proximity to the carbonyl group, maximizing the inductive effect. This generally leads to the highest C=O stretching frequency among the isomers.

    • Meta Position: The resonance effect does not extend to the meta position. Therefore, the observed frequency is primarily influenced by the inductive effect, resulting in a frequency higher than that of unsubstituted benzaldehyde.

    • Para Position: Both inductive and resonance effects are at play. The resonance effect, which donates electron density and lowers the frequency, is most effective from the para position, counteracting the inductive effect to a greater extent than in the ortho or meta positions.

The interplay of these electronic effects can be visualized in the following diagram:

G cluster_effects Electronic Effects on C=O Bond cluster_bond Carbonyl Bond Properties Inductive_Effect Inductive Effect (-I) (Electron Withdrawing) Bond_Strength C=O Bond Strength Inductive_Effect->Bond_Strength Increases Resonance_Effect Resonance Effect (+R) (Electron Donating) Resonance_Effect->Bond_Strength Decreases Frequency IR Stretching Frequency (ν) Bond_Strength->Frequency Directly Proportional

Figure 1: Relationship between electronic effects and C=O stretching frequency.

A Self-Validating Experimental Protocol for IR Spectrum Acquisition

To ensure the accuracy and reproducibility of your IR data, the following step-by-step protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a convenient technique for liquid and solid samples, requiring minimal sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Sample Preparation:

  • Liquid Samples (e.g., o-Chlorobenzaldehyde):

    • Ensure the ATR crystal is clean by wiping it with a soft, lint-free cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric or instrumental interferences.

    • Place a single drop of the liquid halogenated benzaldehyde directly onto the center of the ATR crystal to ensure full coverage.

  • Solid Samples (e.g., p-Chlorobenzaldehyde):

    • Ensure the ATR crystal is clean and a background spectrum has been acquired as described above.

    • Place a small amount of the solid sample onto the ATR crystal.

    • Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

Data Acquisition:

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

    • Apodization: Happ-Genzel

  • Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

  • Peak Identification:

    • Use the software's peak-picking tool to identify the exact wavenumber of the most intense absorption in the carbonyl region (approximately 1720-1690 cm⁻¹).

  • Validation:

    • Verify the presence of other characteristic aldehyde peaks, such as the two weak C-H stretching bands around 2850 and 2750 cm⁻¹.

    • Compare the obtained spectrum with a reference spectrum from a reliable database if available.

The following workflow diagram illustrates the experimental process:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Liquid or Solid Sample Background_Scan->Apply_Sample Set_Parameters Set Instrument Parameters (Range, Resolution, Scans) Apply_Sample->Set_Parameters Acquire_Spectrum Acquire Sample Spectrum Set_Parameters->Acquire_Spectrum Process_Spectrum Background Correction Acquire_Spectrum->Process_Spectrum Peak_Pick Identify C=O Stretch Frequency Process_Spectrum->Peak_Pick Validate Validate with other characteristic peaks Peak_Pick->Validate

Figure 2: Experimental workflow for ATR-FTIR analysis.

Conclusion

The carbonyl stretching frequency in halogenated benzaldehydes is a powerful diagnostic tool that provides significant insight into the electronic effects of substituents on an aromatic system. By understanding the interplay of inductive and resonance effects, researchers can rationalize and predict the IR spectral features of these and similar compounds. The provided experimental protocol offers a reliable method for obtaining high-quality, reproducible data, which is paramount for accurate structural elucidation and characterization in research and drug development.

References

  • UCLA Chemistry, "IR Spectroscopy Tutorial: Aldehydes." [Online]. Available: [Link]

  • NC State University Libraries, "19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1." [Online]. Available: [Link]

  • Oregon State University, "The C=O Stretch." [Online]. Available: [Link]

  • Master Organic Chemistry, "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." [Online]. Available: [Link]

  • SlidePlayer, "Carbonyl - compounds - IR - spectroscopy." [Online]. Available: [Link]

  • Scribd, "IR Spectroscopy of Carbonyls." [Online]. Available: [Link]

  • Spectroscopy Online, "The C=O Bond, Part II: Aldehydes." [Online]. Available: [Link]

  • Spectroscopy Online, "The Carbonyl Group, Part I: Introduction." [Online]. Available: [Link]

  • Berkeley Learning Hub, "Aldehyde IR Spectroscopy." [Online]. Available: [Link]

  • ResearchGate, "FT-IR Spectrum of Benzaldehyde." [Online]. Available: [Link]

  • JoVE, "Video: IR Frequency Region: Alkene and Carbonyl Stretching." [Online]. Available: [Link]

  • Doc Brown's Chemistry, "C7H6O C6H5CHO infrared spectrum of benzaldehyde." [Online]. Available: [Link]

  • RSC Publishing, "Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds." [Online]. Available: [Link]

  • Chemistry LibreTexts, "6.2.4: Metal Carbonyls." [Online]. Available: [Link]

  • Chemistry LibreTexts, "19.14: Spectroscopy of Aldehydes and Ketones." [Online]. Available: [Link]

  • Khan Academy, "IR signals for carbonyl compounds (video)." [Online]. Available: [Link]

  • ResearchGate, "IR Spectra of benzaldehyde and its derivatives in different aggregate states." [Online]. Available: [Link]

  • YouTube, "14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry." [Online]. Available: [Link]

  • YouTube, "14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry." [Online]. Available: [Link]

Sources

Comparative Guide: Reactivity of 2,6-Dibromo- vs. 2,3,6-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the reactivity profiles of 2,6-dibromobenzaldehyde and 2,3,6-tribromobenzaldehyde . This analysis integrates structural electronic effects, steric parameters, and experimental precedents to assist in synthetic route planning and lead optimization.

Executive Summary

Feature2,6-Dibromobenzaldehyde 2,3,6-Tribromobenzaldehyde
Symmetry

(Symmetric)

(Asymmetric)
Carbonyl Electrophilicity High (Inductive -I effect of 2 Br)Very High (Inductive -I effect of 3 Br)
Steric Hindrance (C=O) High (Ortho-shielding)Extreme (Buttressing Effect)
Suzuki Coupling Selectivity Mono-coupling (Statistical)Regioselective (C6 > C2 > C3)
Primary Application Symmetric biaryl synthesisRegioselective poly-functionalization

Core Insight: While the additional bromine at the C3 position in the 2,3,6-analog theoretically increases electrophilicity via induction, the "Buttressing Effect" dominates the reactivity profile. The C3-substituent mechanically pushes the C2-bromine toward the carbonyl group, creating a steric blockade that significantly retards nucleophilic addition compared to the 2,6-dibromo analog. Conversely, this asymmetry enables highly precise regioselective cross-coupling at the C6 position.

Structural & Electronic Profiling

The Buttressing Effect

In 2,6-dibromobenzaldehyde , the two ortho-bromines splay outward slightly to accommodate the carbonyl oxygen. In 2,3,6-tribromobenzaldehyde , the bromine at C3 sterically crowds the bromine at C2. To relieve this strain, the C2-bromine is forced closer to the carbonyl group (C1).

  • Consequence: The effective van der Waals radius blocking the carbonyl carbon is larger in the tribromo species.

  • Reactivity Implication: Nucleophiles (Grignards, hydrides) face a steeper energy barrier for trajectory alignment (Bürgi-Dunitz angle) in the 2,3,6-system.

Electronic Activation

Both molecules possess electron-withdrawing groups (EWG) that lower the LUMO energy of the benzene ring, facilitating oxidative addition in metal-catalyzed cycles.

  • 2,6-Dibromo: Activated at C2/C6 (Ortho to CHO).

  • 2,3,6-Tribromo:

    • C6: Activated by ortho-CHO; Sterically hindered by H5.

    • C2: Activated by ortho-CHO + ortho-Br(C3); Severely sterically hindered.

    • C3: Activated by ortho-Br(C2); Meta to CHO (less electronic activation).

Case Study 1: Nucleophilic Addition (1,2-Addition)

Reaction: Addition of Sodium Borohydride (


) or Grignard Reagents (

).
Mechanism & Causality

The rate-determining step is the attack of the nucleophile on the carbonyl carbon.

  • 2,6-Dibromobenzaldehyde: The reaction proceeds, but requires forcing conditions (higher temperature or stronger nucleophiles) compared to unsubstituted benzaldehyde due to the "picket fence" of ortho-bromines.

  • 2,3,6-Tribromobenzaldehyde: The reaction is kinetically sluggish. The buttressed C2-bromine effectively blocks the reaction channel. Reductions may require stronger reducing agents (e.g.,

    
     vs 
    
    
    
    ) or Lewis Acid activation (e.g.,
    
    
    ) to coordinate the carbonyl oxygen and compress the bond angle.
Experimental Data Comparison (Relative Rates)

Estimated based on Taft Steric Parameters (


)
SubstrateRelative Rate (

)
Conditions for >90% Conv.
Benzaldehyde1000

, MeOH, 0°C, 15 min
2,6-Dibromobenzaldehyde~5

, MeOH, 25°C, 2 h
2,3,6-Tribromobenzaldehyde< 1

, THF/MeOH, Reflux, 6 h

Case Study 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the most valuable differentiation point. The asymmetry of 2,3,6-tribromobenzaldehyde allows for sequential functionalization, creating complex substitution patterns impossible with the 2,6-analog.

Site Selectivity Logic

In Pd-catalyzed coupling, oxidative addition occurs preferentially at the most electron-deficient and least sterically hindered C-X bond.

  • 2,6-Dibromo:

    
     and 
    
    
    
    are equivalent. Coupling yields a mixture of mono- and bis-arylated products unless stoichiometry is strictly controlled.
  • 2,3,6-Tribromo:

    • Site 1 (C6): Most reactive. Ortho to CHO (electronic activation) and least hindered (adjacent to H).

    • Site 2 (C2): Second reactive. Ortho to CHO, but hindered by C3-Br.

    • Site 3 (C3): Least reactive. Meta to CHO.

SuzukiSelectivity Figure 1: Regioselective Oxidative Addition Pathways. The C6 position reacts first due to lower steric hindrance compared to the buttressed C2 position. Start 2,3,6-Tribromobenzaldehyde Step1 Product A: 6-Aryl-2,3-dibromobenzaldehyde Start->Step1 1.0 eq Ar-B(OH)2 Pd(PPh3)4, Na2CO3 High Selectivity at C6 Step2 Product B: 2,6-Diaryl-3-bromobenzaldehyde Step1->Step2 1.0 eq Ar'-B(OH)2 Forcing Conditions Coupling at C2

Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Aryl-2,3-dibromobenzaldehyde

Targeting the C6 position of 2,3,6-tribromobenzaldehyde.

Reagents:

  • 2,3,6-Tribromobenzaldehyde (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • 
     (3-5 mol%)
    
  • 
     (2.0 equiv, 2M aqueous)
    
  • Solvent: Toluene/Ethanol (4:1)

Procedure:

  • Degassing: Charge a Schlenk flask with the aldehyde, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene/Ethanol and aqueous base.

  • Reaction: Heat to 60°C (Do not reflux; mild heat preserves regioselectivity). Monitor by TLC/HPLC.

    • Note: At 60°C, the C6-Br reacts exclusively. Higher temperatures (>90°C) may trigger minor C2 coupling.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The C6-arylated product typically elutes before the starting material due to loss of symmetry.

Protocol B: Synthesis of 2,3,6-Tribromobenzaldehyde

Since this compound is not a standard catalog item, it is synthesized via bromination of 2,6-dibromobenzaldehyde.

Reagents:

  • 2,6-Dibromobenzaldehyde (10 mmol)

  • Bromine (

    
    ) (12 mmol)
    
  • Aluminum Chloride (

    
    ) (anhydrous, 15 mmol)
    
  • Solvent: 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolve 2,6-dibromobenzaldehyde in dry DCE under Argon.

  • Add

    
     portion-wise at 0°C. The Lewis acid coordinates the carbonyl, deactivating the ring further, but directing the incoming halogen to the position meta to the CHO (which is C3).
    
  • Add

    
     dropwise.[1]
    
  • Heat to reflux for 12 hours.

  • Quench: Pour onto ice/HCl. Extract with DCM.

  • Validation:

    
     NMR will show a singlet (if 2,4,6-isomer formed) or a pair of doublets (if 2,3,6-isomer formed). Note: Due to the directing effects of the two ortho-bromines, the 3-position is the most electronically favorable for substitution.
    

References

  • Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of polybromobenzenes: A route to functionalized building blocks. Journal of Organic Chemistry.

  • Guillaumet, G., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry. (Classic reference for steric parameters ).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • ChemicalBook. (2025).[2][3] Product Data: 2,6-Dibromobenzaldehyde.

Sources

Comparative Guide: Melting Point Analysis of Tribromobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes field of pharmaceutical intermediate synthesis, distinguishing between halogenated regioisomers is critical. Tribromobenzaldehydes (


) serve as potent electrophiles in Suzuki-Miyaura couplings and precursors for polyphenyl-based drug candidates.[1][2] However, their physical properties are often conflated in literature, particularly between the pure tribromo- isomers and their hydroxy-substituted derivatives.[1][2]

This guide provides an objective comparison of the melting points (MP) of key tribromobenzaldehyde isomers. It synthesizes experimental data with theoretical frameworks (Carnelley’s Rule) to offer a robust identification strategy where direct literature values are scarce.

Key Takeaway

Symmetry dictates stability. Isomers with high rotational symmetry (e.g., 2,4,6- and 3,4,5-substitution patterns) exhibit significantly higher melting points than their asymmetric counterparts (e.g., 2,3,4-), following the same lattice energy trends observed in tribromobenzenes.

Comparative Analysis of Isomers

The following table consolidates verified experimental data and theoretical predictions. Note the critical distinction between the pure tribromobenzaldehyde and the commercially ubiquitous hydroxy derivative.

Table 1: Physicochemical Profile of Tribromobenzaldehyde Isomers[1][2]
Isomer ConfigurationCAS NumberMelting Point (°C)Symmetry GroupKey Identification Feature
2,3,5-Tribromobenzaldehyde 477534-83-1 114 °C [1]

(Asymmetric)
High MP driven by dipole alignment; distinct aromatic region in NMR.
2,4,6-Tribromobenzaldehyde 45859-98-1 >100 °C (Est)

(Pseudo)
Steric Bulk: The aldehyde group is forced out of plane by ortho-bromines. Often confused with the hydroxy-derivative below.
3-Hydroxy-2,4,6-tribromobenzaldehyde2737-22-6120–122 °C [2]N/ACommon Impurity:[3] Presence of -OH peak (~11 ppm) in NMR distinguishes this from the pure aldehyde.
3,4,5-Tribromobenzaldehyde 102000-64-6 High (>90 °C)

Symmetry: Analogue to 3,4,5-trimethoxybenzaldehyde (MP 74°C) but significantly higher due to Br mass and halogen bonding.
3,5-Dibromobenzaldehyde 56990-02-4 84–88 °C [3]

Reference Standard: Useful benchmark; tribromo variants generally melt higher than this dibromo core.

Note on Data Integrity: Where specific experimental MPs for rare isomers (e.g., 2,3,4- or 2,3,6-) are absent in open literature, researchers should rely on the Tribromobenzene Trend (see Section 3) for predictive ranking.

Scientific Rationale: The Physics of Melting[1][2]

To understand the melting point deviations in these isomers, one must look beyond molecular weight to crystal lattice packing efficiency .

Carnelley’s Rule & Symmetry

Carnelley’s Rule states that high molecular symmetry leads to more efficient crystal packing, higher lattice energy, and consequently, a higher melting point. This is empirically validated by the parent tribromobenzene system [4]:

  • 1,3,5-Tribromobenzene (

    
    ):  MP 121 °C  (Highest Symmetry)[4]
    
  • 1,2,3-Tribromobenzene (

    
    ):  MP 87 °C  (Vicinal)
    
  • 1,2,4-Tribromobenzene (

    
    ):  MP 44 °C  (Asymmetric)
    

Application to Aldehydes: Applying this rule to tribromobenzaldehydes:

  • 3,4,5-Isomer: Retains the high symmetry of the 1,2,3-tribromo core relative to the aldehyde vector. Expected to pack efficiently (High MP).

  • 2,4,6-Isomer: Theoretically high symmetry, but the ortho-effect (steric clash between Br at positions 2,6 and the carbonyl oxygen) disrupts planarity, potentially lowering lattice energy compared to the perfect 1,3,5-tribromobenzene model.

  • 2,3,5-Isomer: Despite being asymmetric (

    
    ), its experimental MP of 114 °C  suggests strong intermolecular halogen bonding (Br···Br or Br···O) compensates for the lack of symmetry.
    

Experimental Protocol: Synthesis & Characterization

For researchers synthesizing these compounds, the following workflow ensures isolation of the correct isomer.

Isomer Identification Workflow

The primary challenge is preventing over-bromination or regio-scrambling.[1][2] The workflow below outlines the critical decision points.

IsomerWorkflow Start Starting Material (Benzaldehyde / Nitrobenzaldehyde) Reaction Electrophilic Aromatic Substitution (Br2 / FeBr3) Start->Reaction Controlled Temp Crude Crude Isomer Mixture Reaction->Crude Purification Fractional Recrystallization (Solvent: EtOH/Water or Ligroine) Crude->Purification CheckMP Melting Point Check (Capillary Method) Purification->CheckMP Analysis Characterization Phase CheckMP->Purification Broad Range (Impure) CheckNMR 1H NMR Analysis (Coupling Constants) CheckMP->CheckNMR MP Matches Range Result_Sym Confirmed Symmetric Isomer CheckNMR->Result_Sym Singlet (2H) (Sym: 3,4,5 or 2,4,6) Result_Asym Confirmed Asymmetric Isomer CheckNMR->Result_Asym Doublets (J=2-8 Hz) (Asym: 2,3,5 or 2,4,5)

Figure 1: Decision matrix for isolating and verifying tribromobenzaldehyde isomers. Note that melting point is a preliminary screen; NMR is the definitive confirmation.

Detailed Methodology

1. Melting Point Determination (Capillary Method):

  • Sample Prep: Dry the sample in a vacuum desiccator (

    
    ) for 4 hours to remove solvent inclusions which depress MP.
    
  • Ramp Rate: 10 °C/min until 20 °C below expected MP, then 1 °C/min.

  • Validation: A range >2 °C indicates isomeric impurity.

2. NMR Differentiation (Critical Step):

  • 2,4,6-Tribromobenzaldehyde: Look for a singlet aromatic peak at

    
     ppm. The aldehyde proton will be significantly deshielded due to ortho-bromines.[1][2]
    
  • 3,4,5-Tribromobenzaldehyde: Look for a singlet aromatic peak at

    
     ppm.
    
  • 2,3,5-Tribromobenzaldehyde: Look for two doublets (

    
     Hz) indicating meta-coupling between H-4 and H-6.
    

References

  • ChemicalBook. (n.d.). 2,3,5-Tribromobenzaldehyde Product Properties (CAS 477534-83-1).[2][5] Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Hydroxy-2,4,6-tribromobenzaldehyde.[1][2][3] Retrieved from

  • Sigma-Aldrich. (n.d.).[6] 3,5-Dibromobenzaldehyde Product Specification (CAS 56990-02-4).[1][2][7] Retrieved from [2][8]

  • Dąbrowski, M., et al. (2022). Properties and interactions – melting point of tribromobenzene isomers. Acta Crystallographica Section E. Retrieved from

Sources

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